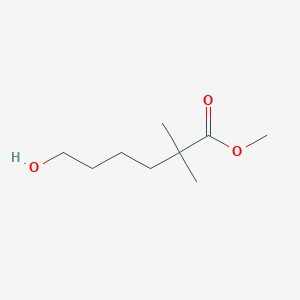
Methyl 6-hydroxy-2,2-dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-2,2-dimethylhexanoate: is an organic compound with the molecular formula C9H18O3. It is characterized by a hydroxyl group (-OH) and an ester functional group (-COOCH3) attached to a branched carbon chain
Synthetic Routes and Reaction Conditions:
Hydroxylation of Methyl 2,2-dimethylhexanoate: This method involves the hydroxylation of methyl 2,2-dimethylhexanoate using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under acidic or neutral conditions.
Grignard Reaction: Another approach is the Grignard reaction, where methyl magnesium bromide (CH3MgBr) reacts with 2,2-dimethylhexanoic acid to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols.
Substitution: Halides and alkyl derivatives.
Scientific Research Applications
Chemistry: Methyl 6-hydroxy-2,2-dimethylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in drug development, particularly in the design of new medications. Industry: It is utilized in the production of various industrial chemicals and materials, such as plasticizers and lubricants.
Mechanism of Action
The mechanism by which methyl 6-hydroxy-2,2-dimethylhexanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2,2-dimethylhexanoate: Lacks the hydroxyl group present in methyl 6-hydroxy-2,2-dimethylhexanoate.
Methyl 6-hydroxyhexanoate: Similar structure but without the additional methyl group at the 2-position.
Methyl hexanoate: A straight-chain ester without hydroxyl or additional methyl groups.
Uniqueness: this compound is unique due to its branched structure and the presence of both hydroxyl and ester groups, which contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl 6-hydroxy-2,2-dimethylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-9(2,8(11)12-3)6-4-5-7-10/h10H,4-7H2,1-3H3 |
InChI Key |
DRFURSTUCIMADN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















